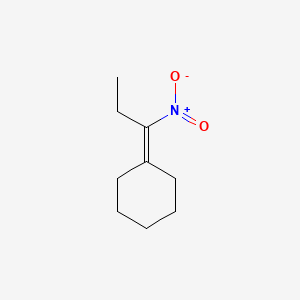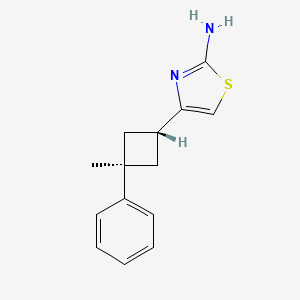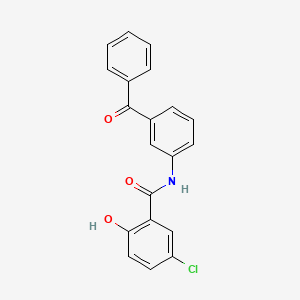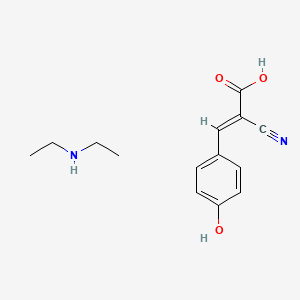
2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-etil-3-oxo-3-fenilpropil)-2-oxazolidinona es un compuesto orgánico heterocíclico que contiene átomos de nitrógeno y oxígeno en un anillo de cinco miembros. Este compuesto forma parte de la clase de las oxazolidinonas, conocida por sus significativas actividades biológicas, particularmente como antibióticos. La estructura de 3-(1-etil-3-oxo-3-fenilpropil)-2-oxazolidinona incluye un grupo fenilo y un grupo etilo unidos al anillo de oxazolidinona, lo que contribuye a sus propiedades químicas y actividades biológicas únicas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-(1-etil-3-oxo-3-fenilpropil)-2-oxazolidinona se puede lograr a través de varios métodos. Un enfoque común involucra la ciclación intramolecular de N-alilcarbamatos usando compuestos de yodo hipervalente en un medio de hexafluoroisopropanol . Otro método incluye la reciclización de 3-(2-hidroxietil)-1-sulfoniluracilos por la acción de hidruro de sodio a temperatura ambiente, produciendo 2-oxazolidinonas con el grupo β-enaminocarbonilo .
Métodos de Producción Industrial
La producción industrial de 3-(1-etil-3-oxo-3-fenilpropil)-2-oxazolidinona a menudo involucra el uso de catalizadores de transferencia de fase bifuncionales para catalizar la reacción de acoplamiento [3 + 2] de isocianatos y epóxidos. Este método proporciona altos rendimientos (hasta 92%) y se lleva a cabo a 100°C utilizando clorobenceno como solvente .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(1-etil-3-oxo-3-fenilpropil)-2-oxazolidinona experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar derivados de oxazolidinona correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo a grupos hidroxilo, alterando las propiedades del compuesto.
Sustitución: Los grupos fenilo y etilo se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen hidruro de sodio para la desprotonación, compuestos de yodo hipervalente para la ciclación y varios catalizadores para reacciones de transferencia de fase .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones son típicamente oxazolidinonas sustituidas, que pueden exhibir diferentes actividades biológicas dependiendo de la naturaleza de los sustituyentes .
Aplicaciones Científicas De Investigación
3-(1-etil-3-oxo-3-fenilpropil)-2-oxazolidinona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3-(1-etil-3-oxo-3-fenilpropil)-2-oxazolidinona implica la inhibición de la síntesis de proteínas mediante la unión a la subunidad ribosómica 50S de las bacterias. Esto evita la formación de un complejo de iniciación funcional 70S, bloqueando así el proceso de traducción e inhibiendo el crecimiento bacteriano . El compuesto se dirige a vías moleculares específicas involucradas en la síntesis de proteínas, lo que lo hace efectivo contra una amplia gama de patógenos Gram-positivos .
Comparación Con Compuestos Similares
Compuestos Similares
Linezolid: Otro antibiótico oxazolidinona con un mecanismo de acción similar pero diferentes sustituyentes.
Tedizolid: Una oxazolidinona más nueva con un perfil de potencia y seguridad mejorado.
Contezolid: Una oxazolidinona en investigación clínica por sus propiedades antibacterianas.
Singularidad
3-(1-etil-3-oxo-3-fenilpropil)-2-oxazolidinona es única debido a sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas. Su capacidad de experimentar varias reacciones químicas y su efectividad contra bacterias multirresistentes la convierten en un compuesto valioso en la investigación científica y las aplicaciones industriales .
Propiedades
Número CAS |
462647-85-4 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-(1-oxo-1-phenylpentan-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-2-12(15-8-9-18-14(15)17)10-13(16)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Clave InChI |
MHYCMKZVHXWNER-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)C1=CC=CC=C1)N2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)

![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)
![2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol](/img/structure/B12573749.png)

![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)


![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)
